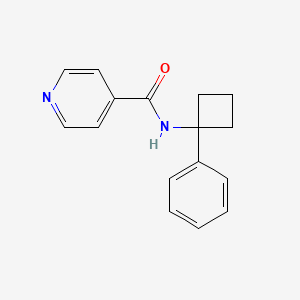
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide, also known as MCTA, is a chemical compound that belongs to the class of acetamide derivatives. This compound has been studied for its potential applications in the field of medicinal chemistry. MCTA has been found to exhibit pharmacological properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide is not fully understood. However, studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide also inhibits the activity of nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological properties that make it a versatile compound for studying various biological processes. However, N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide. One area of interest is the development of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide analogs that exhibit improved pharmacological properties. Another area of interest is the study of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide involves the reaction between 4-methylcyclohexanone and thiophene-3-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in the presence of a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide inhibits the growth of cancer cells and induces apoptosis.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10-2-4-12(5-3-10)14-13(15)8-11-6-7-16-9-11/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUPDVDMKWKACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














